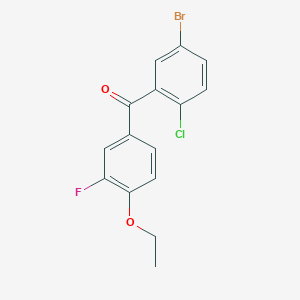![molecular formula C15H19Cl2NO5 B8389866 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate is a complex organic compound that features a combination of acetic acid, tert-butoxycarbonylamino, dichloro-phenoxy, and ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate typically involves multiple steps:
Formation of tert-butoxycarbonylamino group: This can be achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Introduction of dichloro-phenoxy group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a dichlorobenzene compound.
Esterification: The final step involves the esterification of the acetic acid with the intermediate compound formed in the previous steps, often using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or ethyl ester groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting esters to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mécanisme D'action
The mechanism of action for 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid 2-(4-amino-2,6-dichloro-phenoxy)-ethyl Ester: Lacks the tert-butoxycarbonyl group, potentially altering its reactivity and applications.
Acetic Acid 2-(4-tert-butoxycarbonylamino-phenoxy)-ethyl Ester: Lacks the dichloro groups, which may affect its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C15H19Cl2NO5 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H19Cl2NO5/c1-9(19)21-5-6-22-13-11(16)7-10(8-12(13)17)18-14(20)23-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,18,20) |
Clé InChI |
YQRNGCQYJLRGNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
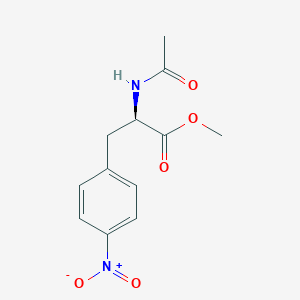
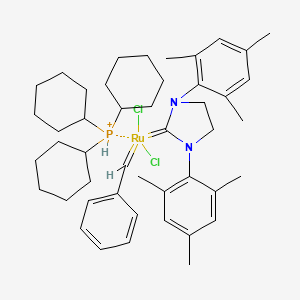
![(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate](/img/structure/B8389807.png)
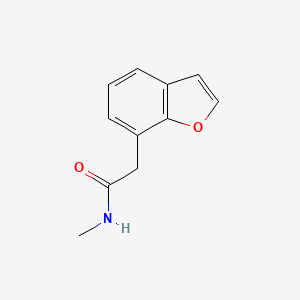

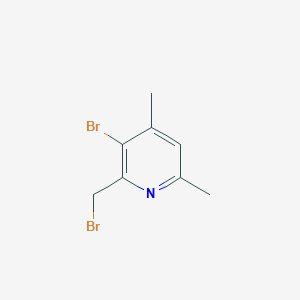
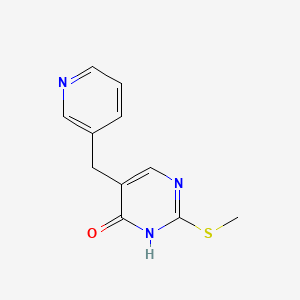
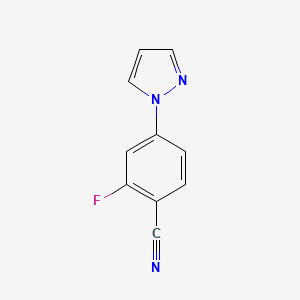

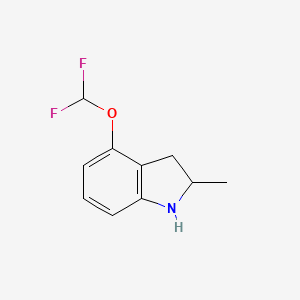

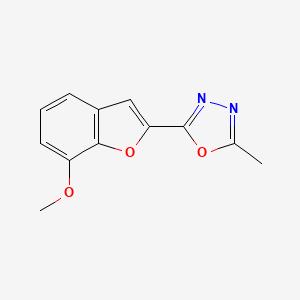
![4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)
